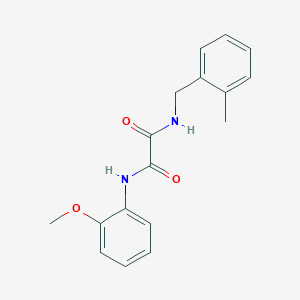

N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide

Description

N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxyphenyl group at the N1 position and a 2-methylbenzyl group at the N2 position. The methoxy and methyl substituents may influence solubility, bioavailability, and intermolecular interactions, depending on the application context .

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-7-3-4-8-13(12)11-18-16(20)17(21)19-14-9-5-6-10-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJNFCLHCFKFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methylbenzylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Flavoring Agents

Oxalamides such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) are well-studied umami flavor enhancers. These compounds exhibit high potency in activating the human T1R1/T1R3 umami taste receptor, with S336 achieving regulatory approval (FEMA 4233) for use in sauces, snacks, and processed foods .

Key Differences :

- Target Compound: The 2-methoxyphenyl and 2-methylbenzyl groups may reduce pyridine-related bitterness observed in S336 while retaining flavor-enhancing properties.

- S5456 : Shows moderate CYP3A4 inhibition (51% at 10 µM) in preliminary assays, though later retesting indicated <50% inhibition, suggesting a favorable safety profile .

Table 1: Flavor-Related Oxalamides

Antiviral and Antimicrobial Activity

Oxalamides with heterocyclic substituents, such as N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide derivatives (e.g., compounds 13–15 in ), exhibit antiviral activity against HIV by targeting viral entry. These compounds feature chlorophenyl and thiazole groups, which enhance binding to viral proteins .

Key Differences :

- Target Compound : The absence of chlorophenyl or thiazole groups may limit antiviral efficacy but could reduce cytotoxicity associated with halogenated aromatics.

- Antimicrobial Derivatives : Oxalamides like GMC-1 to GMC-5 () incorporate isoindoline-dione moieties, showing broad-spectrum activity. The target’s methylbenzyl group may lack the planar rigidity required for microbial target binding .

Table 2: Bioactive Oxalamides

Enzyme Inhibitors and Coordination Polymers

N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) () inhibits stearoyl coenzyme A desaturase (SCD), a therapeutic target for metabolic disorders. Its chloro-fluorophenyl group enhances enzyme binding, while the methoxyphenethyl chain improves solubility .

In materials science, H3obea (), an asymmetric oxalamide ligand with carboxyphenyl and hydroxyethyl groups, forms 2D coordination polymers with copper, demonstrating helical substructures and tunable magnetic properties .

Key Differences :

Polymer Additives

N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1) () initiates ring-opening polymerization of L-lactide to produce biodegradable polyesters. The hydroxyethyl groups facilitate hydrogen bonding, enhancing crystallization .

Key Differences :

- Target Compound : The absence of hydroxyethyl groups limits its utility in polymer synthesis compared to OXA1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.